molecular formula C10H19Br3 B14591069 Heptane, 1,7-dibromo-4-(3-bromopropyl)- CAS No. 61582-71-6

Heptane, 1,7-dibromo-4-(3-bromopropyl)-

Cat. No.: B14591069
CAS No.: 61582-71-6
M. Wt: 378.97 g/mol
InChI Key: OFDCFNZGFSEAMJ-UHFFFAOYSA-N
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Description

Heptane, 1,7-dibromo-4-(3-bromopropyl)- is an organic compound with the molecular formula C10H19Br3 . This compound is a derivative of heptane, where bromine atoms are substituted at the 1st, 7th, and 4th positions, with an additional bromopropyl group attached at the 4th position. It is known for its unique structure and reactivity, making it a subject of interest in various chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptane, 1,7-dibromo-4-(3-bromopropyl)- typically involves the bromination of heptane derivatives. One common method is the radical bromination of heptane using bromine (Br2) in the presence of a radical initiator such as AIBN (azobisisobutyronitrile) under UV light. The reaction conditions usually involve:

    Temperature: Room temperature to 50°C

    Solvent: Carbon tetrachloride (CCl4) or chloroform (CHCl3)

    Reaction Time: Several hours to ensure complete bromination

Industrial Production Methods

In an industrial setting, the production of Heptane, 1,7-dibromo-4-(3-bromopropyl)- may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for bromine addition and temperature control ensures high efficiency and safety during the production process.

Chemical Reactions Analysis

Types of Reactions

Heptane, 1,7-dibromo-4-(3-bromopropyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (NH2-).

    Elimination Reactions: Dehydrohalogenation can occur, leading to the formation of alkenes.

    Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or reduced to form hydrocarbons.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: Formation of alcohols, ethers, or amines.

    Elimination: Formation of alkenes.

    Oxidation: Formation of diols or carboxylic acids.

    Reduction: Formation of alkanes.

Scientific Research Applications

Heptane, 1,7-dibromo-4-(3-bromopropyl)- is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Employed in the synthesis of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of Heptane, 1,7-dibromo-4-(3-bromopropyl)- involves its reactivity with nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating substitution and elimination reactions. The compound’s structure allows it to interact with various molecular targets, including enzymes and receptors, potentially affecting biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1,7-Dibromoheptane: Similar structure but lacks the additional bromopropyl group.

    1,4-Dibromobutane: Shorter carbon chain and different substitution pattern.

    1,3-Dibromopropane: Even shorter carbon chain with bromine atoms at the 1st and 3rd positions.

Uniqueness

Heptane, 1,7-dibromo-4-(3-bromopropyl)- is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of three bromine atoms and a longer carbon chain makes it versatile for various chemical transformations and applications.

Properties

CAS No.

61582-71-6

Molecular Formula

C10H19Br3

Molecular Weight

378.97 g/mol

IUPAC Name

1,7-dibromo-4-(3-bromopropyl)heptane

InChI

InChI=1S/C10H19Br3/c11-7-1-4-10(5-2-8-12)6-3-9-13/h10H,1-9H2

InChI Key

OFDCFNZGFSEAMJ-UHFFFAOYSA-N

Canonical SMILES

C(CC(CCCBr)CCCBr)CBr

Origin of Product

United States

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